N-(4-Chlorobenzyl)-2-propanamine hydrochloride

Catalog No.
S3406115
CAS No.
23510-24-9
M.F
C10H15Cl2N
M. Wt
220.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Chlorobenzyl)-2-propanamine hydrochloride

CAS Number

23510-24-9

Product Name

N-(4-Chlorobenzyl)-2-propanamine hydrochloride

IUPAC Name

N-[(4-chlorophenyl)methyl]propan-2-amine;hydrochloride

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14 g/mol

InChI

InChI=1S/C10H14ClN.ClH/c1-8(2)12-7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H

InChI Key

VTCKCXRUVZNKEF-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC=C(C=C1)Cl.Cl

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)Cl.Cl

N-(4-Chlorobenzyl)-2-propanamine hydrochloride is a chemical compound characterized by the molecular formula C10H14ClN and a CAS number of 40066-21-5. It is a hydrochloride salt of N-(4-chlorobenzyl)-2-propanamine, which features a 4-chlorobenzyl group attached to a propanamine structure. This compound is typically presented as a white to off-white crystalline powder and is soluble in water, making it suitable for various applications in chemical research and pharmaceutical development .

The chemical behavior of N-(4-Chlorobenzyl)-2-propanamine hydrochloride can be understood through its reactivity patterns typical of amines and halogenated compounds. It can undergo:

  • Nucleophilic Substitution: The chlorine atom on the benzyl ring can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Acid-Base Reactions: As a basic amine, it can react with acids to form salts, which enhances its solubility and stability in aqueous environments.
  • Alkylation Reactions: The amine group can participate in alkylation reactions, potentially forming quaternary ammonium compounds under appropriate conditions.

N-(4-Chlorobenzyl)-2-propanamine hydrochloride exhibits biological activity that may include:

  • CNS Stimulation: Similar compounds have shown potential as stimulants or psychoactive agents, influencing neurotransmitter systems.
  • Antidepressant Properties: Some research suggests that related compounds may possess antidepressant-like effects, potentially acting on serotonin or norepinephrine pathways.
  • Antimicrobial Activity: Preliminary studies indicate that derivatives of this compound could exhibit antimicrobial properties, making them candidates for further pharmacological investigation.

The synthesis of N-(4-Chlorobenzyl)-2-propanamine hydrochloride typically involves:

  • Formation of the Amine:
    • Reacting 4-chlorobenzyl chloride with 2-propanamine under basic conditions.
    • The reaction may require solvents such as ethanol or dimethylformamide to facilitate nucleophilic substitution.
  • Hydrochloride Salt Formation:
    • The crude product is treated with hydrochloric acid to yield the hydrochloride salt, enhancing its solubility and stability.
  • Purification:
    • The product can be purified through recrystallization or chromatography techniques to achieve the desired purity levels.

N-(4-Chlorobenzyl)-2-propanamine hydrochloride has several applications, including:

  • Pharmaceutical Research: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Chemical Synthesis: Utilized in organic synthesis for developing new materials and drugs.
  • Biological Studies: Employed in research exploring its effects on biological systems, particularly within neuroscience.

Interaction studies involving N-(4-Chlorobenzyl)-2-propanamine hydrochloride focus on its binding affinity and activity against various biological targets. These studies may include:

  • Receptor Binding Assays: Evaluating the compound's interaction with neurotransmitter receptors (e.g., serotonin or dopamine receptors).
  • In Vitro Activity Testing: Assessing its effects on cell lines to determine cytotoxicity or therapeutic potential.
  • Metabolic Studies: Investigating how metabolic enzymes affect its bioavailability and efficacy.

Several compounds share structural similarities with N-(4-Chlorobenzyl)-2-propanamine hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
N-(4-Chlorobenzyl)-1-propanamine hydrochlorideC10H15Cl2NSimilar structure; different position of amine
N,N-Dimethyl-4-chlorobenzylamineC11H16ClNContains dimethyl groups; potential CNS activity
4-ChlorobenzylamineC7H8ClNLacks propanamine structure; simpler amine

Uniqueness

N-(4-Chlorobenzyl)-2-propanamine hydrochloride is unique due to its specific combination of a chlorinated aromatic ring and a branched propanamine structure. This distinct arrangement may confer unique pharmacological properties compared to other similar compounds, potentially making it a valuable candidate for further research in medicinal chemistry. Its ability to interact with various biological targets while maintaining stability as a hydrochloride salt enhances its utility in both research and application contexts.

Catalytic Amination Strategies for Benzyl-Propanamine Backbone Assembly

Catalytic reductive amination has emerged as a key method for constructing the benzyl-propanamine backbone. In this approach, 4-chlorobenzaldehyde and 2-propanamine undergo condensation followed by reduction to form the secondary amine. Recent work by Wang et al. demonstrated that covalent organic framework (COF)-supported platinum catalysts achieve 89% selectivity for secondary amines in analogous reductive aminations. The COF’s porous structure enhances substrate-catalyst interactions, while platinum nanoparticles facilitate hydrogenation of the intermediate imine.

A comparative analysis of transition metal catalysts reveals distinct performance profiles:

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
Pt/COF8068589
Pd/COF8087882
Rh/COF10049175
Conventional Pd/C100126568

Rhodium-based systems show superior reaction rates but lower selectivity due to over-reduction byproducts. To adapt this methodology for N-(4-chlorobenzyl)-2-propanamine, researchers have substituted benzaldehyde with 4-chlorobenzaldehyde and optimized the amine:aldehyde stoichiometry to 1.5:1, achieving 83% isolated yield in batch reactions.

Solvent System Optimization in Hydrochloride Salt Formation

The choice of solvent during hydrochloride salt formation critically impacts crystal morphology, solubility, and purity. Polar aprotic solvents like dimethylacetamide (DMAc) produce needle-like crystals with high surface area, enhancing dissolution rates. In contrast, ethanol-water mixtures yield cubic crystals with improved bulk density. A recent study comparing solvent systems found that 2:1 v/v tetrahydrofuran (THF):diethyl ether mixtures generated the highest-purity hydrochloride salt (99.7%) due to preferential solvation of organic impurities.

Key solvent parameters include:

  • Dielectric constant: Optimal range of 15–25 for efficient ion pairing
  • Evaporation rate: Faster rates (e.g., acetone) reduce crystal defects
  • Hydrogen bonding capacity: Protic solvents stabilize chloride counterions

The table below summarizes solvent effects on salt properties:

Solvent SystemCrystal HabitPurity (%)Solubility (mg/mL)
DMAcNeedle98.245.3
Ethanol-water (3:1)Cubic99.138.7
THF-diethyl etherPlatelet99.741.2
AcetoneIrregular97.850.1

Microwave-Assisted Synthesis Protocols for Improved Reaction Kinetics

Microwave irradiation accelerates the reductive amination step by 4–6-fold compared to conventional heating. A protocol adapted from Croci et al. uses 140°C microwave irradiation for 10 minutes with sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane, achieving 94% conversion. The rapid dielectric heating minimizes thermal degradation of the 4-chlorobenzyl group while maintaining reaction selectivity above 90%.

Critical microwave parameters include:

  • Power density: 50–100 W/mL for homogeneous heating
  • Pulsed irradiation: 30-second on/off cycles prevent hot spot formation
  • Stirring rate: ≥600 rpm ensures uniform energy distribution

Comparative kinetic studies show microwave systems achieve 85% yield in 15 minutes versus 8 hours for oil bath heating at 80°C. This method reduces side products like N-alkylated byproducts from 12% to <3%.

Flow Chemistry Approaches for Scalable Production

Continuous flow systems address batch synthesis limitations through precise residence time control and enhanced heat/mass transfer. A biocatalytic flow reactor co-immobilizing amine dehydrogenase and formate dehydrogenase in agarose gel achieved 47% yield of benzylamine analogs at 0.03 mol% catalyst loading. For N-(4-chlorobenzyl)-2-propanamine, preliminary studies in stainless steel microreactors (0.5 mm ID) demonstrate:

  • 92% conversion at 5-minute residence time
  • 3.2 g/h productivity at 50 mL/min flow rate
  • 98.5% purity without post-reaction purification

The table below compares batch vs. flow synthesis metrics:

ParameterBatch ReactorFlow Reactor
Reaction time8 h15 min
Productivity (g/L/day)12.489.7
Energy consumption (kJ/g)14538
Purity95%98.5%

Future directions include integrating microwave heating with flow systems and developing heterogeneous catalysts for in-line product separation.

The 4-chlorobenzylamine moiety in N-(4-Chlorobenzyl)-2-propanamine hydrochloride serves as a versatile pharmacophore for targeting adenosine triphosphate (ATP)-binding pockets in kinases. Structural analogs featuring dichlorinated benzyl groups, such as 3,4-dichlorobenzylamine derivatives, demonstrate enhanced binding affinity for Clk4 kinases compared to mono-chlorinated variants [4]. For instance, replacing the 4-chloro substituent with 3,4-dichloro groups improved Clk4 inhibition by 8-fold (IC~50~ = 14 nM vs. 50 nM) [4].

Bioisosteric Modifications

Bioisosteric replacement of the propane chain with pyridine or indazole rings introduces hydrogen-bonding capabilities. In guanidyl pyrimidine analogs, substituting the propane amine with a 1H-indazol-5-yl group increased Clk4 selectivity over Dyrk1A by >10-fold [4]. This modification aligns with kinase inhibitors’ preference for planar heterocycles that engage π-π stacking interactions in hydrophobic regions.

Table 1: Impact of Benzylamine Substitutions on Kinase Inhibition

SubstituentClk4 IC~50~ (nM)Dyrk1A IC~50~ (nM)Selectivity Ratio
4-Chlorobenzylamine502605.2
3,4-Dichlorobenzylamine1416011.4
3-Picolyl20402.0

Data adapted from kinase inhibition studies [4].

Role in Serotonergic Pathway Modulation: Theoretical Frameworks

While direct evidence of serotonergic activity remains limited, the compound’s secondary amine structure suggests potential interactions with serotonin transporters (SERT) or 5-HT receptors. Primary amines like benzylamine derivatives are known to inhibit monoamine oxidase (MAO), indirectly elevating synaptic serotonin levels [4]. Quantum mechanical modeling predicts that the 4-chloro group enhances lipid membrane permeability, facilitating blood-brain barrier (BBB) penetration—a critical factor for central nervous system (CNS) targets.

Hypothetical Binding Modes

Molecular docking simulations propose that the protonated amine forms a salt bridge with aspartate residues in SERT’s substrate-binding pocket. The chlorobenzyl group may occupy a hydrophobic subpocket, mimicking the indole ring of serotonin. However, experimental validation is required to confirm these interactions.

Structure-Activity Relationship (SAR) Studies for Bioisosteric Replacements

SAR analyses reveal that electronic and steric properties of the chlorobenzyl group profoundly influence target engagement. Key findings include:

  • Chlorine Position: Para-substitution (4-chloro) optimizes steric compatibility with kinase active sites, whereas meta-substitution (3-chloro) reduces potency by 50% [4].
  • Amine Chain Length: Extending the propane chain to butyl decreases Clk4 affinity (IC~50~ >1,000 nM), likely due to increased conformational flexibility and entropic penalties upon binding [4].
  • Hydrochloride Salt Effects: Protonation of the amine improves aqueous solubility (≥5 mg/mL in PBS) without altering target specificity, as confirmed by parallel artificial membrane permeability assays (PAMPA) [3].

Table 2: SAR Trends in 4-Chlorobenzylamine Derivatives

ModificationClk4 IC~50~ (nM)Solubility (mg/mL)
N-(4-Chlorobenzyl)ethylamine2903.2
N-(4-Chlorobenzyl)-2-propanamine505.1
N-(4-Chlorobenzyl)butylamine1,1202.8

Data synthesized from biochemical and physicochemical studies [3] [4].

Prodrug Development Strategies Utilizing Hydrochloride Salt Properties

The hydrochloride salt form of N-(4-Chlorobenzyl)-2-propanamine enables prodrug designs aimed at improving oral bioavailability. Two primary strategies emerge:

Ester Prodrugs

Conjugating the amine with acetyl or pivaloyl groups masks polarity, enhancing intestinal absorption. In vitro hydrolysis studies show that pancreatic esterases efficiently cleave these groups, releasing the active compound at >90% yield within 2 hours [3].

Dates

Modify: 2023-08-19

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